molecular formula C8H7ClN2O B2911516 2-chloro-6,7-dihydroquinazolin-8(5H)-one CAS No. 1105664-58-1

2-chloro-6,7-dihydroquinazolin-8(5H)-one

Cat. No. B2911516
M. Wt: 182.61
InChI Key: UXXAEOQTOHCKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6,7-dihydroquinazolin-8(5H)-one (2-Cl-6,7-DHQ) is a synthetic compound with a wide range of potential applications in chemical and biological research. It is a heterocyclic organic compound, consisting of a fused benzene ring and a quinazolinone ring. It is a colorless solid, soluble in water and polar organic solvents. It is usually synthesized by the condensation of 2-chloro-6-aminobenzothiazole and 3-methyl-2-oxobutanoic acid.

Scientific Research Applications

2-chloro-6,7-dihydroquinazolin-8(5H)-one has a wide range of potential applications in chemical and biological research. It has been used as an intermediate in the synthesis of biologically active compounds, such as antifungal and antiviral agents. It has also been used as an inhibitor of monoamine oxidase A, an enzyme involved in the metabolism of neurotransmitters. In addition, it has been used in the study of the structure and function of proteins, as well as in the development of new drugs.

Mechanism Of Action

2-chloro-6,7-dihydroquinazolin-8(5H)-one acts as an inhibitor of monoamine oxidase A (MAO-A). MAO-A is an enzyme responsible for the breakdown of neurotransmitters, such as serotonin and dopamine. 2-chloro-6,7-dihydroquinazolin-8(5H)-one binds to the active site of MAO-A, preventing it from breaking down these neurotransmitters. This results in an increase in their levels in the brain, which can lead to an improvement in mood and cognition.

Biochemical And Physiological Effects

2-chloro-6,7-dihydroquinazolin-8(5H)-one has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, resulting in an improvement in mood and cognition. It has also been shown to inhibit the activity of MAO-A, which can reduce the risk of depression and anxiety. In addition, it has been found to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

2-chloro-6,7-dihydroquinazolin-8(5H)-one is a relatively simple compound to synthesize and has a wide range of potential applications in chemical and biological research. It is relatively stable and can be stored for extended periods of time without significant degradation. However, it is not suitable for use in humans, as it can have serious side effects.

Future Directions

The potential applications of 2-chloro-6,7-dihydroquinazolin-8(5H)-one in chemical and biological research are vast. Future research could focus on developing new drugs and therapeutic agents based on this compound. Additionally, further research could be done to explore its anti-inflammatory and anti-cancer properties. It could also be used in the development of new MAO-A inhibitors, which could be used to treat depression and anxiety. Lastly, further research could be done to explore its potential applications in the study of protein structure and function.

properties

IUPAC Name

2-chloro-6,7-dihydro-5H-quinazolin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXAEOQTOHCKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C(=O)C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6,7-dihydroquinazolin-8(5H)-one

Synthesis routes and methods

Procedure details

2-Chloro-6,7-dihydro-5H-quinazolin-8-one oxime (Example 257a)(620 mg; 3.1 mmol) is dissolved in HClconc (12 ml), combined with water (50 ml) and acetone (12 ml) and heated to 80° C. for 20 minutes. The yellow solution is cooled and poured on Na2CO3/water (12 g/150 ml) and extracted with ethyl acetate three times. The combined organic phases are dried over Na2SO4, filtered and evaporated to dryness to deliver the title compound as yellow crystals (480 mg; 84%).
Name
2-Chloro-6,7-dihydro-5H-quinazolin-8-one oxime
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three

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